molecular formula C24H26 B8651590 1,3,5-Triphenylhexane CAS No. 17293-57-1

1,3,5-Triphenylhexane

Cat. No. B8651590
CAS RN: 17293-57-1
M. Wt: 314.5 g/mol
InChI Key: SLSYKXXGNBFGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Triphenylhexane is a useful research compound. Its molecular formula is C24H26 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Triphenylhexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triphenylhexane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

17293-57-1

Product Name

1,3,5-Triphenylhexane

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1,5-diphenylhexan-3-ylbenzene

InChI

InChI=1S/C24H26/c1-20(22-13-7-3-8-14-22)19-24(23-15-9-4-10-16-23)18-17-21-11-5-2-6-12-21/h2-16,20,24H,17-19H2,1H3

InChI Key

SLSYKXXGNBFGEK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A one-liter glass flask equipped with a stirrer, a dropping funnel with a gas introduction conduit, a reflux condenser with a calcium chloride tube, and a thermometer was charged with 268 grams (2.0 moles) of purified secondary butylbenzene, 4.0 grams (0.17 mole) of metallic sodium and 2.4 grams (0.02 moles) of α-phenethyl alcohol while introducing argon gas through the gas introduction conduit, and the resulting mixture was heated to 135° C. Then 69 grams (0.66 mole) of purified styrene and 20 grams (0.15 mole) of secondary butylbenzene were dropped thereto over 2 hours while maintaining the temperature of the reaction system at 135° C. After dropwise addition was completed, the reaction mixture was stirred while heating for 1 hour and then cooled to room temperature. An excess of metallic sodium was decomposed by dropping methanol in small portions while stirring. Introduction of argon gas was stopped, and the contents were transferred to a separating funnel and then washed with water. The aqueous laer was removed, and the remaining oily layer was analyzed by gas chromatography. This gas chromatographic analysis showed that 40.7 grams (0.17 mole) of 1,3-dipenyl-3-methylpentane and 31.4 grams (0.092 mole) of 1,3,5-triphenyl-5-methylpentane were formed. The total yield (per styrene) was 54 mole %.
Quantity
268 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40.7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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